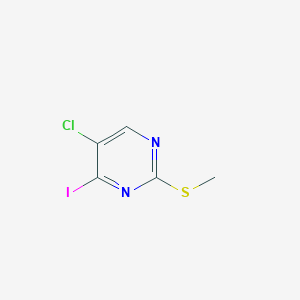
2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF (2EBMgCl) is a Grignard reagent that is widely used in organic synthesis and in the laboratory for a variety of reactions. 2EBMgCl is a strong base and a strong nucleophile and is used as a source of magnesium in organic reactions. It is a stable reagent and is easily handled and stored. 2EBMgCl is used in a variety of reactions, including Grignard reactions, Wittig reactions, and other reactions that require a strong nucleophile or base.
Wissenschaftliche Forschungsanwendungen
2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF is widely used in organic synthesis and has been used in a variety of research applications. It has been used in the synthesis of a variety of organic compounds, including natural products, pharmaceuticals, and polymers. It has also been used in the synthesis of peptides and other biologically active compounds. It has been used in the synthesis of organometallic compounds, such as organomagnesium halides, and in the synthesis of organometallic catalysts.
Wirkmechanismus
2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF is a strong nucleophile and a strong base and is used as a source of magnesium in organic reactions. The mechanism of action of this compound depends on the reaction in which it is used. In Grignard reactions, this compound acts as a nucleophile, attacking the electrophilic carbon atom of the organic substrate. In Wittig reactions, this compound acts as a base, deprotonating the Wittig reagent, which then reacts with the organic substrate. In other reactions, this compound may act as a base, a nucleophile, or a catalyst.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is important to note that the compounds that are synthesized using this compound may have biochemical and physiological effects. For example, if this compound is used in the synthesis of a pharmaceutical, the pharmaceutical may have direct biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF has several advantages for use in laboratory experiments. It is a stable reagent and is easily handled and stored. It is a strong nucleophile and a strong base and is useful for a variety of reactions. It is also relatively inexpensive and readily available. The main limitation of this compound is that it is a strong base and can react with some substrates, leading to undesired side reactions.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF. It could be used in the synthesis of novel organic compounds, such as polymers and pharmaceuticals. It could also be used in the synthesis of organometallic compounds and catalysts. Additionally, it could be used in the synthesis of peptides and other biologically active compounds. Finally, it could be used in the development of new methods for organic synthesis and in the development of new catalysts for organic reactions.
Synthesemethoden
2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF can be prepared by reacting 2-ethylbutyl bromide with magnesium metal in an inert atmosphere. The reaction is typically carried out in anhydrous THF or other inert solvents such as diethyl ether or hexanes. The reaction is exothermic and the reaction mixture should be cooled to prevent the formation of byproducts. The reaction is typically complete in a few hours. The product can be isolated by simple filtration.
Eigenschaften
IUPAC Name |
magnesium;3-methanidylpentane;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.ClH.Mg/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMZHJDXEONFDS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([CH2-])CC.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690272-29-8 |
Source


|
| Record name | 2-ETHYLBUTYLMAGNESIUM CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)










